N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
Description
N-(4-Fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a triazole-based compound featuring dual 4-fluorobenzyl substituents. The 1,2,4-triazole core is substituted at position 3 with a sulfanyl-linked 4-fluorobenzyl group and at position 4 with a secondary amine bearing another 4-fluorobenzyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly due to the fluorine atoms’ role in enhancing metabolic stability and lipophilicity .
Properties
Molecular Formula |
C16H14F2N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14F2N4S/c17-14-5-1-12(2-6-14)9-20-22-11-19-21-16(22)23-10-13-3-7-15(18)8-4-13/h1-8,11,20H,9-10H2 |
InChI Key |
IWPLTWOKMRAKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN2C=NN=C2SCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antifungal properties).
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of 1,2,4-triazole derivatives functionalized with aromatic and sulfanyl groups. Key structural analogs include:
Key Observations :
- The target compound’s dual 4-fluorobenzyl groups distinguish it from analogs with single fluorinated or non-fluorinated substituents. This design may enhance binding affinity to hydrophobic enzyme pockets .
- Substitution at position 5 (e.g., methoxyphenyl in or pyridinyl in ) alters electronic properties and solubility.
- Compounds with sulfanyl linkages (e.g., ) exhibit variable stability; the 4-fluorobenzylthio group in the target compound may resist oxidation better than benzylthio or allylsulfanyl groups .
Physicochemical Properties
- Lipophilicity : The dual 4-fluorobenzyl groups increase logP compared to analogs with methoxy or pyridinyl substituents .
- Solubility : The absence of polar groups (e.g., methoxy in ) may reduce aqueous solubility, necessitating formulation adjustments.
- Stability : The 4-fluorobenzylthio group is less prone to oxidation than benzylthio () or allylsulfanyl () groups, enhancing shelf life.
Biological Activity
N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the compound.
- Molecular Formula : C16H16F2N4S
- Molecular Weight : 350.39 g/mol
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have been evaluated for their anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer progression has been noted, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.
Anti-inflammatory Effects
The compound's triazole structure may contribute to anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | HDAC inhibition; apoptosis induction | |
| Anti-inflammatory | COX inhibition |
Case Study: Anticancer Activity Evaluation
In a recent study, this compound was tested against various cancer cell lines. The results showed that the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
